3-Amino-N-(3-chlorophenyl)benzamide
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Overview
Description
3-Amino-N-(3-chlorophenyl)benzamide is an organic compound with the molecular formula C13H11ClN2O. It is a benzamide derivative characterized by the presence of an amino group at the 3-position and a chlorophenyl group at the N-position of the benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-chlorophenyl)benzamide typically involves the reaction of 3-chlorobenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction proceeds through the formation of an amide bond between the carboxyl group of 3-chlorobenzoic acid and the amino group of aniline. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, flow chemistry techniques can be employed to continuously produce the compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-chlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, alkyl, or aryl-substituted derivatives
Scientific Research Applications
3-Amino-N-(3-chlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(4-chlorophenyl)benzamide
- 3-Amino-N-(2-chlorophenyl)benzamide
- 3-Amino-N-(3-bromophenyl)benzamide
Uniqueness
3-Amino-N-(3-chlorophenyl)benzamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-amino-N-(3-chlorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTFHCZRFZZANY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341986 |
Source
|
Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115175-22-9 |
Source
|
Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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